N,N-Dimethyl-L-Alanine

Description

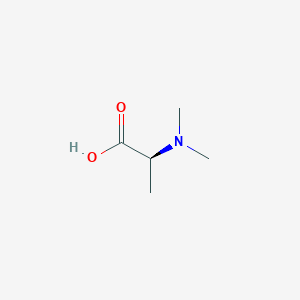

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(dimethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYOIFVBYZNUNW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182395 | |

| Record name | N,N-Dimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-31-9, 19701-89-4 | |

| Record name | N,N-Dimethylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-(dimethylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N,N-Dimethyl-L-Alanine from L-Alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethyl-L-Alanine from its parent amino acid, L-alanine. The N,N-dimethylation of amino acids is a critical modification in peptide and medicinal chemistry, often employed to enhance the pharmacokinetic properties of peptide-based therapeutics by increasing metabolic stability and cell permeability. This document details the most common and effective synthetic methodologies, including the Eschweiler-Clarke reaction and reductive amination with sodium borohydride. Detailed experimental protocols, comparative data on reaction yields and purity, and methods for purification and characterization are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound is a non-proteinogenic α-amino acid characterized by the presence of two methyl groups on the α-nitrogen atom.[1] This structural modification imparts unique physicochemical properties compared to its precursor, L-alanine, such as increased steric hindrance and the absence of an amide proton donor. In the context of peptide synthesis, the incorporation of N,N-dimethylated amino acids can significantly improve the therapeutic potential of peptides by rendering them less susceptible to enzymatic degradation.[2] This guide focuses on the chemical synthesis of this compound, providing detailed procedures and comparative analysis of the prevalent synthetic routes.

Synthetic Methodologies

The conversion of L-alanine to this compound primarily involves the formation of two new nitrogen-methyl bonds. The most widely employed methods are reductive amination techniques, which are favored for their efficiency and control over the degree of methylation.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[3][4] This reaction is a type of reductive amination where formaldehyde serves as the source of the methyl group, and formic acid acts as the reducing agent.[5] A key advantage of this method is that it does not produce quaternary ammonium salts and typically proceeds without racemization of chiral centers.[3] The reaction is driven to completion by the formation of carbon dioxide gas.[3]

Reductive Amination with Sodium Borohydride

An alternative and milder approach to the Eschweiler-Clarke reaction is the reductive amination using a chemical reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[6][7] In this two-step, one-pot process, the primary amine of L-alanine first reacts with formaldehyde to form an imine intermediate, which is then reduced in situ by the borohydride reagent to yield the methylated amine.[7] This method is often preferred for substrates that may be sensitive to the acidic and high-temperature conditions of the Eschweiler-Clarke reaction.[8]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from L-alanine.

Method 1: Eschweiler-Clarke Reaction

This protocol describes the N,N-dimethylation of L-alanine using formaldehyde and formic acid.

Materials:

-

L-alanine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

-

Dowex 50W X8 cation-exchange resin

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add L-alanine (1.0 eq).

-

To the L-alanine, add an excess of aqueous formaldehyde solution (e.g., 5.0 eq) and formic acid (e.g., 5.0 eq).

-

Heat the reaction mixture to 100-120°C and maintain at this temperature for 2-5 hours. The evolution of carbon dioxide should be observed.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Remove the excess formic acid and formaldehyde by distillation under reduced pressure.

-

Dissolve the resulting yellow, viscous liquid in a minimal amount of water and acidify with concentrated HCl to a pH of approximately 1.

-

The crude product can be purified by recrystallization from ethanol/diethyl ether or by ion-exchange chromatography.

Purification by Ion-Exchange Chromatography:

-

Prepare a column with a cation-exchange resin (e.g., Dowex 50W X8) in the H⁺ form.

-

Load the aqueous solution of the crude product onto the column.

-

Wash the column with deionized water to remove unreacted starting materials and byproducts.

-

Elute the this compound from the resin using an aqueous ammonia solution (e.g., 2 M).

-

Collect the fractions containing the product and concentrate under reduced pressure to obtain the purified this compound as a white solid.

Method 2: Reductive Amination with Sodium Borohydride

This protocol details the synthesis of this compound using formaldehyde and sodium borohydride.

Materials:

-

L-alanine

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄)

-

Methanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Silica gel

Procedure:

-

Dissolve L-alanine (1.0 eq) in water or methanol in a round-bottom flask.

-

Add an excess of aqueous formaldehyde solution (e.g., 5.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath to 0-5°C.

-

Slowly add sodium borohydride (e.g., 3.0 eq) in small portions, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Carefully acidify the reaction mixture with HCl to a pH of ~2 to decompose any excess borohydride.

-

Concentrate the reaction mixture under reduced pressure.

-

The product can be purified by silica gel chromatography or by recrystallization from methanol/diethyl ether.

Data Presentation

The following table summarizes the quantitative data for the different synthetic methods for producing this compound.

| Synthesis Method | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages/Disadvantages |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | High | >95 | Advantages: High yield, irreversible reaction, avoids quaternary ammonium salt formation.[3] Disadvantages: Requires high temperatures and strong acid, which may not be suitable for sensitive substrates. |

| Reductive Amination | Formaldehyde, Sodium Borohydride | Good to High | >98 | Advantages: Milder reaction conditions, suitable for a wider range of substrates.[6] Disadvantages: Requires careful control of stoichiometry and temperature to avoid over-reduction or side reactions. |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two N-methyl groups, a quartet for the α-proton, and a doublet for the β-methyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the α-carbon, the N-methyl carbons, and the β-methyl carbon. The chemical shifts will be different from those of L-alanine.[9][10]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the molecular weight of the product. The addition of two methyl groups to L-alanine results in a mass increase of 28.0313 Da.[11] The expected [M+H]⁺ ion for this compound is m/z 118.08.

-

Visualizations

Reaction Mechanism and Workflows

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Caption: Experimental Workflow for Reductive Amination.

Caption: Ion-Exchange Chromatography Purification Workflow.

Conclusion

The synthesis of this compound from L-alanine is a well-established process that can be achieved through multiple reliable methods. The choice between the Eschweiler-Clarke reaction and reductive amination with sodium borohydride will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available equipment. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize and purify this valuable modified amino acid for applications in peptide synthesis and drug discovery. The provided workflows and comparative data serve as a valuable resource for optimizing reaction conditions and achieving high yields of the desired product.

References

- 1. N,N-Dimethylalanine | C5H11NO2 | CID 5488191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]

- 11. benchchem.com [benchchem.com]

The Biological Activity of N,N-Dimethyl-L-Alanine: A Technical Whitepaper

Abstract:

This technical guide provides a comprehensive analysis of the biological activity of N,N-Dimethyl-L-Alanine as a standalone molecule. An extensive review of the scientific literature reveals a notable absence of direct research on the intrinsic pharmacological or physiological effects of this compound. The primary role of this compound to date has been as a synthetic intermediate and a component in the structure of larger, more complex molecules. Consequently, this document focuses on a theoretical framework to understand its potential biological activity by examining the physicochemical changes imparted by N,N-dimethylation compared to its parent amino acid, L-alanine. Furthermore, this guide furnishes detailed, generalized experimental protocols for the future investigation of its biological properties, including cytotoxicity, receptor binding, and enzyme inhibition assays. This paper is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and highlighting current knowledge gaps to direct future research into this molecule.

Introduction

This compound is a derivative of the non-essential amino acid L-alanine, characterized by the substitution of two methyl groups on the alpha-amino nitrogen.[1] While L-alanine is a fundamental building block of proteins and plays a key role in metabolism[2][3], the biological significance of its N,N-dimethylated counterpart as an independent entity remains uncharacterized.

In medicinal chemistry, N-methylation is a common strategic modification to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.[4] These enhancements can include increased metabolic stability, improved membrane permeability, and altered receptor binding affinity. However, the existing body of research focuses on these principles in the context of larger drug molecules, rather than the standalone activity of simple methylated amino acids like this compound.

This guide will first delineate the known physicochemical properties of this compound and compare them to L-alanine to illustrate the impact of N,N-dimethylation. Subsequently, it will present a series of robust, generalized experimental workflows that can be employed to systematically screen and characterize the biological activity of this molecule for the first time.

Physicochemical Properties and the Impact of N,N-Dimethylation

The addition of two methyl groups to the nitrogen atom of L-alanine significantly alters its physical and chemical properties. These changes are crucial for predicting its potential biological interactions. The key differences are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H11NO2 | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| IUPAC Name | (2S)-2-(dimethylamino)propanoic acid | [1] |

| CAS Number | 2812-31-9 | [1] |

| Computed LogP | -0.6 (Approx.) | PubChem |

Table 2: Comparative Physicochemical Properties of L-Alanine and this compound

| Property | L-Alanine | This compound | Predicted Impact of Dimethylation |

| Molecular Weight | 89.09 g/mol [5] | 117.15 g/mol [1] | Increased mass and steric bulk |

| Water Solubility | 166.5 g/L (25ºC) | Data not available | Likely reduced due to increased lipophilicity |

| LogP | -2.85[6] | -0.6 (Approx.) | Increased lipophilicity (less hydrophilic) |

| Hydrogen Bond Donors | 1 (from -NH2) | 0 | Inability to act as a hydrogen bond donor |

The most significant changes are the increase in molecular weight and lipophilicity (as indicated by the higher LogP value) and the elimination of the primary amine's hydrogen bond donating capacity. These modifications can theoretically lead to enhanced membrane permeability and altered binding interactions with biological targets compared to L-alanine.

Theoretical Biological Implications of N,N-Dimethylation

While no direct biological activity has been reported for standalone this compound, the structural modifications suggest several potential consequences that warrant investigation.

-

Enhanced Membrane Permeability: The increased lipophilicity may allow this compound to cross biological membranes more readily than L-alanine.

-

Altered Target Interactions: The bulky dimethylamino group and the loss of hydrogen bond donation capability would drastically change how the molecule fits into enzyme active sites or receptor binding pockets that normally accommodate L-alanine.[7]

-

Modified Metabolism: The N,N-dimethylation could render the molecule resistant to enzymes that typically metabolize L-alanine, such as alanine aminotransferase, potentially increasing its in vivo half-life.

-

Amino Acid Transporter Interaction: It may act as an antagonist or a weak substrate for amino acid transporters that recognize L-alanine.

Proposed Experimental Protocols for Biological Screening

To elucidate the standalone biological activity of this compound, a systematic screening approach is necessary. The following sections detail generalized protocols for initial in vitro characterization.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the general toxicity of this compound on cell viability and proliferation. The MTT assay is a colorimetric method that measures the metabolic activity of cells.[8]

Materials:

-

This compound

-

Cell line of interest (e.g., HeLa, HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microplates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.[10]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Receptor Binding Affinity (Radioligand Competition Assay)

This protocol assesses the ability of this compound to bind to a specific receptor by measuring its competition with a known high-affinity radiolabeled ligand.[12][13]

Materials:

-

This compound

-

Cell membranes or tissue homogenates expressing the receptor of interest

-

Radioligand specific for the target receptor (e.g., ³H or ¹²⁵I-labeled)

-

Assay buffer (receptor-specific)

-

Unlabeled specific ligand for non-specific binding determination

-

Glass fiber filters

-

Scintillation fluid and scintillation counter or gamma counter

-

96-well filter plates and vacuum manifold

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and varying concentrations of this compound.

-

Controls: Prepare wells for total binding (no competitor) and non-specific binding (a saturating concentration of a known unlabeled ligand).

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

-

Separation: Terminate the reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.[14]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.

-

Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the concentration of this compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Enzyme Inhibition Activity (Spectrophotometric Assay)

This protocol determines if this compound can inhibit the activity of a specific enzyme by measuring the rate of product formation.[15][16]

Materials:

-

This compound

-

Purified enzyme of interest

-

Substrate for the enzyme that produces a chromogenic product

-

Assay buffer (optimal for enzyme activity)

-

Known inhibitor for the enzyme (positive control)

-

96-well microplate

-

Spectrophotometric microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of this compound in the assay buffer.

-

Pre-incubation: In a 96-well plate, add the enzyme solution and the this compound dilutions (or buffer for control wells). Allow to pre-incubate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance of the product at its specific wavelength in kinetic mode (multiple readings over time).

-

Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

There is currently a significant knowledge gap regarding the intrinsic biological activity of this compound as a standalone molecule. Its primary utility has been confined to its role as a building block in chemical synthesis. Based on established principles of medicinal chemistry, the N,N-dimethylation of L-alanine is predicted to increase its lipophilicity and steric bulk while removing its hydrogen bond donating ability. These alterations could theoretically lead to modified metabolic stability, membrane permeability, and interactions with biological targets.

The lack of empirical data underscores the need for foundational research. The experimental workflows detailed in this guide provide a clear and systematic path forward for the scientific community to screen for potential cytotoxicity, receptor binding, and enzyme inhibition activities. The characterization of this compound's biological profile could uncover novel pharmacological properties or confirm its status as a biologically inert synthetic tool, both of which are valuable outcomes for drug development and chemical biology. Future research in this area is strongly encouraged to fully elucidate the biological role of this simple yet understudied amino acid derivative.

References

- 1. N,N-Dimethylalanine | C5H11NO2 | CID 5488191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PHYSICOCHEMICAL PROPERTIES AND MEDICAL SIGNIFICANCE OF ALANINE | Ustozlar uchun [scientific-jl.com]

- 3. Amino Acids - Alanine [biology.arizona.edu]

- 4. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Receptor-Ligand Binding Assays [labome.com]

- 14. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 15. superchemistryclasses.com [superchemistryclasses.com]

- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of N,N-Dimethyl-L-Alanine in Asymmetric Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-L-alanine, a chiral amino acid derivative, presents a compelling yet underexplored building block in the field of asymmetric synthesis. Its unique structural features, including a stereogenic center and a tertiary amine, offer significant potential for the stereocontrolled construction of complex chiral molecules, a critical aspect of modern drug discovery and development. This technical guide provides a comprehensive overview of the current landscape of this compound's application in asymmetric synthesis, highlighting its physicochemical properties, synthetic accessibility, and known applications, while also underscoring the existing gaps in quantitative data and detailed experimental protocols that warrant further investigation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective utilization in synthetic chemistry.

| Property | Value |

| CAS Number | 157431-09-9[1] |

| Molecular Formula | C5H11NO2[2] |

| Molecular Weight | 117.15 g/mol [2] |

| IUPAC Name | (2S)-2-(dimethylamino)propanoic acid[2] |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Applications in Asymmetric Synthesis: A Landscape of Potential

This compound serves as a valuable chiral precursor, primarily finding utility in peptide synthesis and as a component in the development of more complex chiral auxiliaries and ligands.[3] The N,N-dimethylation of the amino group imparts unique steric and electronic properties that can influence the stereochemical outcome of a reaction.

Peptide Synthesis

The incorporation of N-methylated amino acids, including this compound, into peptide backbones is a well-established strategy to enhance the therapeutic properties of peptide-based drugs. This modification can increase proteolytic stability, improve membrane permeability, and modulate the peptide's conformation, ultimately leading to enhanced efficacy and bioavailability.[4][5]

Chiral Auxiliaries and Ligands

While direct and extensive literature on the use of this compound as a standalone chiral auxiliary is limited, its structural motif is a key component of various chiral ligands and auxiliaries employed in asymmetric catalysis. The inherent chirality of the alanine backbone provides a defined stereochemical environment that can effectively induce asymmetry in a wide range of chemical transformations.

Experimental Protocols: Insights from Related Alanine Derivatives

Representative Protocol: Asymmetric Alkylation using a Pseudoephenamine Alaninamide Auxiliary

This protocol, adapted from the synthesis of quaternary α-methyl α-amino acids, demonstrates a general approach for asymmetric alkylation using an alanine-derived chiral auxiliary.[6]

1. Formation of the Chiral Auxiliary:

-

Couple (1S,2S)-pseudoephenamine with N-Boc-L-alanine using a mixed anhydride method (e.g., pivaloyl chloride).

-

Deprotect the N-Boc group using an acidic solution (e.g., HCl).

-

Form the pivaldimine by reacting with pivaldehyde to yield the chiral auxiliary.

2. Asymmetric Alkylation:

-

Dissolve the chiral auxiliary in a suitable aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

-

Add a strong base (e.g., lithium diisopropylamide, LDA) to generate the enolate.

-

Introduce the electrophile (e.g., an alkyl halide) and allow the reaction to proceed to completion.

3. Cleavage of the Auxiliary:

-

Quench the reaction and hydrolyze the imine and amide bonds under acidic or basic conditions to release the chiral α-alkylated alanine derivative.

-

The chiral auxiliary can often be recovered and recycled.

Quantitative Data: A Call for Further Research

A significant gap exists in the scientific literature regarding comprehensive, quantitative data on the performance of this compound as a chiral directing group in various asymmetric reactions. While studies on other N-acyl and N-alkyl alanine derivatives have reported high levels of diastereoselectivity and enantioselectivity, similar data for this compound is sparse.[6][7][8] The following table highlights the type of quantitative data that is needed to fully assess the potential of this chiral building block.

| Reaction Type | Electrophile | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Yield (%) |

| Asymmetric Alkylation | Alkyl Halide | Data Not Available | Data Not Available | Data Not Available |

| Asymmetric Aldol Reaction | Aldehyde | Data Not Available | Data Not Available | Data Not Available |

| Michael Addition | α,β-Unsaturated Carbonyl | Data Not Available | Data Not Available | Data Not Available |

Visualizing Asymmetric Synthesis: Logical Workflows

While specific signaling pathways involving this compound are not applicable in this context, the logical workflow of its application in asymmetric synthesis can be visualized. The following diagrams illustrate the general strategies for utilizing a chiral auxiliary.

Conclusion and Future Outlook

This compound holds considerable promise as a versatile and effective chiral building block in asymmetric synthesis. Its straightforward structure and the advantageous properties conferred by the N,N-dimethyl substitution pattern make it an attractive candidate for the development of novel synthetic methodologies. However, the full potential of this compound remains largely untapped due to a lack of comprehensive studies detailing its application in a variety of asymmetric transformations. Future research efforts should focus on systematically evaluating this compound as a chiral auxiliary and in the development of novel chiral ligands for catalysis. The generation of robust quantitative data and detailed experimental protocols will be crucial for establishing this compound as a staple in the synthetic chemist's toolbox for the efficient and stereoselective synthesis of valuable chiral molecules.

References

- 1. This compound | 157431-09-9 [chemicalbook.com]

- 2. N,N-Dimethylalanine | C5H11NO2 | CID 5488191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric synthesis of α-methyl-α-amino acids via diastereoselective alkylation of (1S)-(+)-3-carene derived tricyclic iminolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel N,N-Dimethyl-L-Alanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of N,N-Dimethyl-L-Alanine and its derivatives. This compound, a derivative of the essential amino acid L-alanine, is a valuable building block in medicinal chemistry.[1][2] The N,N-dimethylation of amino acids is a key strategy used to enhance the therapeutic properties of peptides, improving metabolic stability, membrane permeability, and conformational rigidity.[3][4][5] This document details the primary synthetic methodologies, provides explicit experimental protocols, summarizes key reaction data, and illustrates the core synthetic pathways.

Core Synthetic Strategies

The primary method for synthesizing this compound is the Eschweiler-Clarke reaction, a classic and reliable form of reductive amination. Other notable methods include catalytic hydrogenation using methanol as a carbon source and biocatalysis.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is the most common method for the N,N-dimethylation of primary amines.[6] It utilizes excess formic acid and formaldehyde to methylate the amine, reliably stopping at the tertiary amine stage without the formation of quaternary ammonium salts.[7][8] A significant advantage of this method is that the chirality of the alpha-carbon in amino acids like L-alanine is typically preserved.[7]

The reaction proceeds in two stages. First, the primary amine of L-alanine reacts with formaldehyde to form an N-methyl derivative. This is followed by a second, similar reaction that adds the second methyl group. The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide in an irreversible step.[6][7]

Reductive N,N-Dimethylation via Catalytic Hydrogenation

An alternative approach involves reductive methylation using methanol as the source of the methyl group.[9] In this method, formaldehyde is generated in situ from methanol in the presence of a palladium-on-charcoal catalyst and air. The amino acid is then N,N-dimethylated through catalytic hydrogenation. This technique is advantageous as it avoids the use of aqueous formaldehyde, which can contain contaminating paraformaldehyde.[9]

Biocatalytic Synthesis

Emerging as a green chemistry alternative, biocatalytic methods offer a one-step fermentative process for N-methylation. For instance, engineered strains of Corynebacterium glutamicum have been developed to produce N-methyl-L-alanine directly from simple sugars and methylamine.[3][10] This approach, while currently focused on mono-methylation, highlights a novel and sustainable route for producing methylated amino acid derivatives.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key aspects of the primary synthetic routes to this compound.

| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Eschweiler-Clarke Reaction | L-Alanine | Formaldehyde, Formic Acid | Good to High | Prevents over-methylation, preserves chirality, irreversible reaction.[7][8] | Requires excess reagents and heating. |

| Catalytic Hydrogenation | L-Alanine | Methanol, Pd/C Catalyst, H₂ | Good | Avoids aqueous formaldehyde and contaminants.[9] | Requires specialized hydrogenation equipment and catalyst handling. |

| Biocatalysis | Glucose, Methylamine | Engineered Microorganism | High (e.g., 0.71 g/g glucose for N-methyl-L-alanine[10]) | Sustainable, one-step process from simple precursors.[10] | Currently demonstrated for mono-methylation; requires specific microbial strains. |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and subsequent derivatization of this compound.

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a representative procedure based on the established mechanism of the Eschweiler-Clarke reaction.[6][7][11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve L-Alanine (1.0 eq) in formic acid (90%, ~3.0 eq).

-

Addition of Formaldehyde: To the stirred solution, add aqueous formaldehyde (37%, ~2.5 eq).

-

Heating: Heat the reaction mixture to 90-100°C and maintain reflux for 6-12 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully evaporate the excess formic acid and formaldehyde under reduced pressure.

-

Purification: Dissolve the resulting residue in water and adjust the pH to ~6 with a suitable base (e.g., sodium bicarbonate). The product can be purified via ion-exchange chromatography or by crystallization.

-

Characterization: Confirm the structure of the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-acetyl-N-methyl-L-alanine Methyl Ester

This protocol describes the acetylation of a related derivative, demonstrating a common subsequent modification.[12]

-

Dissolution: Dissolve N-methyl-L-alanine methyl ester hydrochloride (1.0 eq) in chloroform (~5 mL per gram of starting material).

-

Reagent Addition: Add acetic anhydride (~3.0 eq) and triethylamine (~5.0 eq) to the solution.

-

Reaction: Allow the mixture to stand at room temperature for 24 hours.

-

Quenching and Neutralization: Decompose the excess acetic anhydride by the careful addition of water. Neutralize the mixture with a saturated aqueous solution of sodium hydrogen carbonate.

-

Extraction: Separate the chloroform layer. Extract the aqueous layer multiple times with ethyl acetate.

-

Isolation: Combine the organic layers (chloroform and ethyl acetate) and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: Dissolve the oil in chloroform, wash again with aqueous sodium hydrogen carbonate, and concentrate under reduced pressure to obtain the purified N-acetyl-N-methyl-L-alanine methyl ester.[12]

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key chemical transformations and experimental processes.

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Caption: General Experimental Workflow for Synthesis.

Biological Context and Applications

While this compound itself is primarily a synthetic intermediate, its incorporation into larger molecules has significant biological implications. N-methylation is a proven strategy in drug design to block metabolic degradation by proteases and to enhance a peptide's ability to cross cell membranes.[3] Furthermore, some alanine derivatives, specifically quaternary ammonium salts, have demonstrated potent antimicrobial and anti-biofilm activities, suggesting a potential application space for novel, highly functionalized alanine derivatives as disinfectants or therapeutic agents.[13] The synthesis of these derivatives is therefore a critical step in the development of next-generation peptide drugs and antimicrobial compounds.

References

- 1. N,N-Dimethylalanine | C5H11NO2 | CID 5488191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 157431-09-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Reductive N,N-dimethylation of amino acid and peptide derivatives using methanol as the carbonyl source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. prepchem.com [prepchem.com]

- 13. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics of N,N-Dimethyl-L-Alanine: A Technical Guide

Disclaimer: To date, specific pharmacokinetic studies on N,N-Dimethyl-L-Alanine are not publicly available. This guide provides a hypothetical pharmacokinetic profile based on data from structurally related compounds, namely L-alanine and other N,N-dimethylated molecules. The experimental protocols described are standard industry practices for characterizing the pharmacokinetics of novel small molecules.

Introduction

This compound is a derivative of the non-essential amino acid L-alanine. The addition of two methyl groups to the primary amine is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a parent molecule. N-methylation can influence a compound's polarity, membrane permeability, metabolic stability, and receptor-binding affinity. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for assessing its potential as a therapeutic agent or its toxicological profile. This technical guide outlines a hypothetical pharmacokinetic profile for this compound and provides detailed experimental protocols for its comprehensive investigation.

Hypothetical Pharmacokinetic Profile

The pharmacokinetic parameters of this compound are expected to differ from its parent molecule, L-alanine, due to the presence of the dimethylamino group. The following tables summarize a hypothetical pharmacokinetic profile, drawing analogies from studies on D-alanine in humans and L-alanine in rats.[1][2]

Table 1: Hypothetical Oral Pharmacokinetic Parameters of this compound in Humans

| Parameter | Hypothetical Value | Rationale/Supporting Evidence |

| Tmax (h) | 0.5 - 1.5 | Similar to D-alanine, which has a Tmax of 0.60 - 0.85 h, suggesting rapid absorption.[2] |

| Cmax (µM) | Dose-dependent | Expected to show dose-proportional increases in maximum plasma concentration, similar to D-alanine.[2] |

| Bioavailability (%) | > 80% | L-alanine and other small neutral amino acids are generally well-absorbed.[1] The increased lipophilicity from dimethylation may enhance passive diffusion. |

| Half-life (t½) (h) | 1.0 - 3.0 | Likely to be longer than that of D-alanine (0.46 h) due to potential for increased metabolic stability and/or plasma protein binding.[2] |

| Clearance (L/h) | 5 - 15 | Expected to be in a similar range to D-alanine (12.5 L/h), but may be lower due to increased metabolic stability.[2] |

| Volume of Distribution (L) | 10 - 20 | Potentially larger than that of D-alanine (8.3 L) due to increased lipophilicity, allowing for greater tissue distribution.[2] |

Table 2: Hypothetical In Vitro ADME Properties of this compound

| Parameter | Hypothetical Value/Classification | Rationale/Supporting Evidence |

| Aqueous Solubility | High | Expected to be a water-soluble compound, similar to L-alanine. |

| Caco-2 Permeability | Moderate to High | The increased lipophilicity from the dimethyl groups may enhance passive permeability compared to L-alanine. |

| Plasma Protein Binding (%) | < 20% | Small, polar molecules like amino acids generally exhibit low plasma protein binding.[3] |

| Metabolic Stability (in vitro half-life in liver microsomes) | Moderate | N-demethylation by cytochrome P450 enzymes is a likely metabolic pathway, suggesting moderate stability. |

| Major Metabolites | N-methyl-L-alanine, L-alanine | Sequential N-demethylation is a common metabolic route for N,N-dimethylated compounds. |

| Primary Metabolizing Enzymes | Cytochrome P450 (e.g., CYP2E1, CYP2A6) | These enzyme subfamilies are known to be involved in the metabolism of N,N-dimethylated compounds. |

Experimental Protocols

To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are required. The following are detailed protocols for key experiments.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and identify potential for active transport.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assessment:

-

A solution of this compound is added to the apical (A) side of the Transwell insert, and the appearance of the compound in the basolateral (B) compartment is measured over time (A-to-B transport).

-

Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A transport).

-

-

Sample Analysis: Samples from both compartments are collected at various time points and analyzed by LC-MS/MS to determine the concentration of this compound.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux transporters.

Metabolic Stability in Liver Microsomes

Objective: To evaluate the susceptibility of this compound to phase I metabolism.

Methodology:

-

Incubation: this compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system at 37°C.

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

-

LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of this compound bound to plasma proteins.

Methodology:

-

Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

-

Sample Preparation: this compound is added to plasma (human and relevant preclinical species).

-

Dialysis: The plasma containing the compound is placed in one chamber, and buffer is placed in the other. The system is incubated at 37°C until equilibrium is reached.

-

Sample Collection: Aliquots are taken from both the plasma and buffer chambers.

-

LC-MS/MS Analysis: The concentration of this compound in both chambers is determined.

-

Data Analysis: The percentage of plasma protein binding is calculated based on the concentration difference between the two chambers.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the in vivo pharmacokinetic parameters of this compound after intravenous and oral administration.

Methodology:

-

Animal Dosing: A cohort of rodents (e.g., Sprague-Dawley rats) is administered this compound via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, Cmax, Tmax, and bioavailability.

Visualizations

Hypothetical Metabolic Pathway of this compound

References

- 1. A pharmacokinetic study of peritoneal absorption of glucose and alanine in rats: nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of D-Alanine upon oral intake in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma protein binding – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

An In-depth Technical Guide to the Mechanism of Action of N,N-Dimethyl-L-Alanine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethyl-L-Alanine is a methylated derivative of the non-essential amino acid L-alanine. Current scientific literature indicates that its primary role is not as a standalone bioactive molecule with a distinct mechanism of action, but rather as a strategic tool in medicinal chemistry. Its incorporation into peptide therapeutics is a key strategy to enhance their pharmacokinetic and pharmacodynamic properties. This technical guide synthesizes the available information on this compound, focusing on its inferred mechanism of action, its impact on peptide therapeutics, and detailed protocols for its synthesis and evaluation. Due to a scarcity of direct research on this compound, this guide extrapolates from data on its parent molecule, L-alanine, and the closely related N-methyl-L-alanine, to provide a comprehensive overview for research and drug development professionals.

Introduction: The Role of N,N-Dimethylation in Drug Development

This compound is an alpha-amino acid distinguished by the presence of two methyl groups on its alpha-amino nitrogen. This structural modification significantly alters its physicochemical properties compared to L-alanine, most notably increasing its lipophilicity and creating steric hindrance. These changes are pivotal in its application in peptide drug development, aiming to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low cell permeability.

The N,N-dimethylation of the alpha-amino group is a strategic modification that can:

-

Increase Proteolytic Resistance: The methyl groups can sterically hinder the approach of proteases, protecting the adjacent peptide bonds from enzymatic cleavage and thereby extending the in-vivo half-life of the peptide.

-

Enhance Membrane Permeability: The increased lipophilicity can improve a peptide's ability to cross cellular membranes, potentially leading to better oral bioavailability.

-

Induce Conformational Constraints: The methylation restricts the conformational flexibility of the peptide backbone, which can lock it into a more bioactive conformation, potentially improving receptor binding affinity and selectivity.

Inferred Mechanism of Action in Biological Systems

Direct research on the specific signaling pathways initiated by this compound is limited. However, its mechanism of action can be inferred from the well-characterized metabolism of its parent amino acid, L-alanine, and the known consequences of N,N-dimethylation.

Altered Metabolic Fate

L-alanine plays a central role in energy metabolism through its conversion to pyruvate, a key intermediate in glycolysis, gluconeogenesis, and the citric acid cycle.[1][2] This conversion is primarily catalyzed by the enzyme alanine transaminase (ALT), which transfers the amino group from L-alanine to α-ketoglutarate.[2]

The N,N-dimethylation of the alpha-amino group in this compound is expected to prevent this transamination reaction. The presence of the two methyl groups would sterically hinder the binding of the molecule to the active site of alanine transaminase and eliminates the necessary protons for the transamination reaction to proceed. Consequently, this compound is unlikely to follow the canonical metabolic pathway of L-alanine. Its metabolic fate would likely involve alternative pathways, potentially leading to its excretion largely unchanged or metabolism via other enzymatic systems that can accommodate N-methylated compounds.

Interaction with Transporters and Receptors

While no specific receptor binding data for this compound is currently available, the N,N-dimethylation is expected to significantly alter its interaction with amino acid transporters and any potential receptors that recognize L-alanine. The increased steric bulk and the loss of hydrogen bond donor capacity at the alpha-amino group would likely reduce its affinity for transporters that handle L-alanine.[3]

Quantitative Data on the Effects of N-Methylation

As previously stated, quantitative data for this compound is scarce. The following tables summarize representative data for peptides containing the closely related N-methyl-L-alanine, which illustrates the potential impact of N-methylation on biological activity.

Table 1: Effect of N-Methylation on Receptor Binding Affinity

| Compound | µ-Opioid Receptor Binding Affinity (Ki, nM) | δ-Opioid Receptor Binding Affinity (Ki, nM) | Reference |

| Endomorphin-2 (Parent Peptide) | 0.34 | 14.7 | [4] |

| [NMeAla²]Endomorphin-2 | 1.23 | 28.5 | [4] |

Note: This data for N-methyl-L-alanine suggests that N-methylation can alter receptor binding affinity, and the effect is receptor-specific.

Table 2: Effect of N-Methylation on Peptide Permeability

| Peptide | Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) in Caco-2 cells | Reference |

| Cyclic Hexapeptide | Non-methylated | 0.5 | [5] |

| Cyclic Hexapeptide | Tri-N-methylated | 5.2 | [5] |

Note: This data demonstrates a significant increase in membrane permeability with N-methylation, a key objective for using this compound in peptide drug design.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of N-methylated amino acids, their incorporation into peptides, and assays to evaluate the properties of the resulting peptides. These protocols are directly applicable or can be adapted for this compound.

Synthesis of Fmoc-N,N-Dimethyl-L-Alanine

A common method for the N-methylation of amino acids is the Biron-Kessler method, which can be adapted for di-methylation.[6]

Materials:

-

Fmoc-L-Alanine

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dimethyl sulfate or Methyl iodide

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Loading of Fmoc-L-Alanine onto 2-CTC resin: Swell the 2-CTC resin in DCM. Dissolve Fmoc-L-Alanine and DIPEA in DCM and add to the resin. Shake for 1-2 hours. Cap any unreacted sites with methanol.

-

N-methylation: Treat the resin-bound amino acid with a solution of dimethyl sulfate or methyl iodide and a base such as DIPEA in DMF. The reaction is typically carried out at room temperature and may require multiple additions of the methylating agent.

-

Cleavage from resin: After the reaction is complete, wash the resin thoroughly. Cleave the Fmoc-N,N-Dimethyl-L-Alanine from the resin using a mild acidic solution (e.g., 1% TFA in DCM).

-

Purification: Purify the product using standard chromatographic techniques.

Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Fmoc-protected amino acids (including Fmoc-N,N-Dimethyl-L-Alanine)

-

Rink Amide or Wang resin

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

20% Piperidine in DMF (deprotection solution)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the Fmoc-amino acid with a coupling reagent and a base, then add it to the deprotected resin. The coupling of sterically hindered N,N-dimethylated amino acids may require longer coupling times or more potent coupling reagents.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

Caco-2 Permeability Assay

This assay assesses the ability of a peptide to cross a monolayer of Caco-2 cells, which is a widely used in vitro model for the human intestinal epithelium.[7][8][9][10][11]

Procedure:

-

Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21-25 days to form a confluent and differentiated monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Assay: Add the test peptide to the apical (donor) compartment. At various time points, collect samples from the basolateral (receiver) compartment.

-

Quantification: Analyze the concentration of the peptide in the collected samples using a validated analytical method, such as LC-MS/MS.

-

Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[4]

Serum Stability Assay

This assay evaluates the stability of a peptide in the presence of proteases found in serum.

Procedure:

-

Incubation: Incubate the test peptide at a known concentration in human serum at 37°C.

-

Time-Point Sampling: At various time points, withdraw an aliquot of the peptide-serum mixture.

-

Reaction Quenching: Immediately quench the enzymatic reaction by adding a protein precipitating agent (e.g., acetonitrile with trifluoroacetic acid).

-

Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

-

Analysis: Analyze the amount of intact peptide remaining in the supernatant at each time point using a validated analytical method like LC-MS/MS.

-

Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to determine the peptide's half-life in serum.[5]

Conclusion and Future Directions

This compound is a valuable tool in medicinal chemistry for the development of peptide-based therapeutics with improved drug-like properties. While its direct biological activity and mechanism of action as a standalone molecule are not well-characterized, its impact on enhancing proteolytic stability and membrane permeability of peptides is a key area of its application. The lack of quantitative data on the standalone effects of this compound highlights a significant knowledge gap. Future research should focus on elucidating its potential interactions with biological systems, including its metabolic fate and its effects on amino acid transporters and other potential cellular targets. Such studies will provide a more complete understanding of this molecule and could unveil novel therapeutic applications beyond its current use in peptide modification.

References

- 1. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. Caco-2 Permeability | Evotec [evotec.com]

- 10. enamine.net [enamine.net]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of N,N-Dimethyl-L-Alanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N,N-dimethylated amino acids, such as N,N-Dimethyl-L-Alanine, into peptide sequences is a key strategy in medicinal chemistry for enhancing the therapeutic properties of peptide-based drug candidates. This modification, where two methyl groups replace the hydrogen atoms of the alpha-amino group, introduces significant steric hindrance. This steric bulk can effectively shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of the peptide.[1][2][3] Furthermore, the N,N-dimethylation can impose conformational constraints on the peptide backbone, which can lead to improved receptor binding affinity and selectivity.[4] It can also enhance cell permeability and oral bioavailability by reducing the number of hydrogen bond donors.[1][4]

However, the steric hindrance that provides these advantages also presents considerable challenges during solid-phase peptide synthesis (SPPS).[2][5] The bulky N,N-dimethyl group impedes the approach of the activated amino acid to the growing peptide chain, often resulting in slow and incomplete coupling reactions.[6][7] This necessitates the use of optimized protocols and highly efficient coupling reagents to achieve satisfactory yields and purity.[2][5]

These application notes provide detailed protocols and comparative data to guide researchers in the successful incorporation of this compound into synthetic peptides using Fmoc-based SPPS.

Data Presentation

Table 1: Comparative Analysis of Coupling Reagents for Sterically Hindered Amino Acids

The choice of coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the performance of commonly used coupling reagents for sterically hindered amino acids.

| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Racemization Risk | Key Advantages & Disadvantages | References |

| HATU | Uronium/Aminium Salt | Very High | Low | Highly efficient, especially for N-methylated amino acids. Can cause N-terminal guanidinylation as a side reaction. | [5][6][8] |

| HBTU | Uronium/Aminium Salt | Moderate | Low | Less effective than HATU for sterically hindered couplings. | [5][6] |

| PyAOP | Phosphonium Salt | High | Low | Very effective for hindered couplings, avoids guanidinylation. Byproducts can be challenging to remove. | [6] |

| PyBOP | Phosphonium Salt | High | Low | Efficient, with no risk of guanidinylation. Byproducts can be difficult to remove. | [6][9] |

| COMU | Uronium/Aminium Salt | Very High | Low | Coupling efficiency comparable to HATU, with improved safety and solubility. Well-suited for microwave-assisted SPPS. | [6][8] |

| DIC/HOBt | Carbodiimide | Medium | Medium to High | Generally not recommended for highly hindered couplings unless optimized. | [2] |

Table 2: Typical Purification Results for a Model Peptide Containing this compound

The increased lipophilicity of peptides containing this compound often requires optimization of purification protocols.

| Parameter | Value |

| Crude Peptide Purity (by RP-HPLC) | 45-65% |

| Purified Peptide Purity (by RP-HPLC) | >98% |

| Overall Yield | 15-30% (Sequence Dependent) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Typical Gradient | 5-65% B over 30 minutes |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N,N-Dimethyl-L-Alanine

This protocol outlines the manual procedure for incorporating Fmoc-N,N-Dimethyl-L-Alanine into a peptide sequence.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-N,N-Dimethyl-L-Alanine

-

Coupling Reagent: HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Bromophenol blue test solution

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]

-

Fmoc Deprotection:

-

Coupling of Standard Fmoc-Amino Acids:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 2-3 minutes.[2]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.[2]

-

-

Coupling of Fmoc-N,N-Dimethyl-L-Alanine:

-

In a separate vial, dissolve Fmoc-N,N-Dimethyl-L-Alanine (3 eq.), HATU (2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 5 minutes.[3]

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitoring: The standard Kaiser test will not work for the N,N-dimethylated amine. Use the bromophenol blue test to monitor coupling completion. A yellow color indicates a complete reaction.[2][5] If the test is blue or green, the coupling is incomplete and should be repeated.[5]

-

-

Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent hindered residues) for each amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

Protocol 2: Microwave-Assisted SPPS for this compound

Microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered amino acids like this compound.[7][11]

Modifications to Protocol 1:

-

Coupling of Fmoc-N,N-Dimethyl-L-Alanine: Perform the coupling step (Step 4) in a microwave peptide synthesizer.

-

A typical microwave protocol would involve heating at a controlled temperature (e.g., 50-75°C) for a shorter duration (e.g., 5-30 minutes).[2]

-

Caution: Higher temperatures can increase the risk of racemization for certain amino acids. It is advisable to start with lower temperatures and shorter times and optimize as needed.[2]

Protocol 3: Purification and Analysis

Purification:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile.[10]

-

RP-HPLC: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][12]

-

Fraction Collection: Collect fractions corresponding to the main peptide peak.[14]

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[10]

Analysis:

-

Analytical RP-HPLC: Assess the purity of the final product using analytical RP-HPLC.[12]

-

Mass Spectrometry: Confirm the identity and molecular weight of the purified peptide using mass spectrometry (e.g., LC-MS/MS).[10][12] The incorporation of this compound will result in a mass increase of 28.0313 Da compared to a native Alanine residue.

Mandatory Visualization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Decision workflow for handling difficult couplings in SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 8. bachem.com [bachem.com]

- 9. reddit.com [reddit.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 13. agilent.com [agilent.com]

- 14. benchchem.com [benchchem.com]

Coupling Reagents for N,N-Dimethyl-L-Alanine in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N,N-Dimethyl-L-Alanine into peptide sequences is a valuable strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. However, the steric hindrance posed by the two methyl groups on the alpha-amino nitrogen presents a significant challenge for peptide bond formation. This necessitates the use of highly efficient coupling reagents to achieve satisfactory yields and minimize side reactions, particularly racemization. These application notes provide a detailed overview of suitable coupling reagents, quantitative performance comparisons, and step-by-step protocols for the successful incorporation of this compound in solid-phase peptide synthesis (SPPS).

Overview of Coupling Reagents for Sterically Hindered Amino Acids

The primary challenge in coupling this compound is the reduced nucleophilicity of the secondary amine of the preceding amino acid residue and the steric bulk of the incoming N,N-dimethylated amino acid. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) often prove insufficient. Therefore, more potent activating agents, primarily from the uronium/aminium and phosphonium salt classes, are required.

These reagents react with the carboxylic acid of the N-protected this compound to form a highly reactive acyl-uronium/aminium or acyl-phosphonium intermediate, which is then readily attacked by the free amine of the resin-bound peptide. The choice of reagent can significantly impact coupling efficiency, reaction time, and the preservation of chiral integrity.

Data Presentation: Comparative Performance of Coupling Reagents

While specific quantitative data for this compound is sparse in publicly available literature, the following table summarizes the performance of key coupling reagents for sterically hindered N-methylated amino acids, such as N,N-Dimethyl-L-Valine, which serves as a strong indicator of their efficacy for this compound.[1]

| Coupling Reagent | Reagent Type | Relative Reactivity/Efficiency | Advantages | Disadvantages/Side Reactions |

| HATU | Uronium/Aminium Salt | Very High | Highly effective for hindered couplings, fast reaction rates, and generally low epimerization.[1][2] | Can cause guanidinylation of the N-terminus if used in excess. |

| HCTU | Uronium/Aminium Salt | Very High | Similar to HATU, very efficient for difficult couplings.[3] | Can also cause guanidinylation. |

| COMU | Uronium/Aminium Salt | Very High | High coupling efficiency, reduced epimerization, and a better safety profile than benzotriazole-based reagents.[4] | |

| PyBOP | Phosphonium Salt | High | Byproducts are generally not problematic. | Can be less reactive than uronium salts for the most challenging couplings.[1] |

| HBTU | Uronium/Aminium Salt | High | Cost-effective and reliable for many standard couplings.[1] | Less effective than HATU for highly hindered systems, may lead to incomplete reactions.[1] |

General Recommendation: For the coupling of this compound, HATU, HCTU, and COMU are the reagents of choice due to their high reactivity, which is necessary to overcome the steric hindrance.[5]

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using the recommended coupling reagents. These protocols assume a standard Fmoc/tBu strategy on a rink amide resin.

General SPPS Workflow for this compound Incorporation

The incorporation of this compound follows the general cycle of SPPS, with modifications to the coupling step to ensure efficiency.

Caption: General workflow for one cycle of this compound incorporation in SPPS.

Protocol 1: Coupling with HATU

This protocol is highly recommended for achieving high coupling efficiency with the sterically hindered Fmoc-N,N-Dimethyl-L-Alanine-OH.[6]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-N,N-Dimethyl-L-Alanine-OH (3.0 eq. relative to resin loading)

-

HATU (2.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

Activation Solution: In a separate vessel, dissolve Fmoc-N,N-Dimethyl-L-Alanine-OH and HATU in DMF.

-

Base Addition: Add DIPEA to the activation solution and mix for 1-2 minutes for pre-activation.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-